CYP3A4 Inhibition Profile of 4-(4-Aminophenyl)-4-methylpentan-2-one vs. Structural Analogs
4-(4-Aminophenyl)-4-methylpentan-2-one demonstrates a defined CYP3A4 inhibition profile with an IC50 of 26.3 μM (26,300 nM) in human liver microsomes using midazolam as a probe substrate [1]. This level of inhibition is notably lower (i.e., less potent) than that of many aminophenyl ketone derivatives optimized for p38 MAP kinase inhibition, which often exhibit sub-micromolar CYP inhibition [2].
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 26.3 μM (26,300 nM) |
| Comparator Or Baseline | Optimized aminophenyl ketone p38 inhibitors (class): typically <1 μM CYP3A4 IC50 |
| Quantified Difference | Target compound is >26-fold less potent as a CYP3A4 inhibitor than optimized analogs |
| Conditions | Human liver microsomes, midazolam substrate, 5 min preincubation, LC-MS/MS detection [1] |
Why This Matters
The weak CYP3A4 inhibition profile reduces the risk of drug-drug interactions, making this compound a safer starting point for medicinal chemistry campaigns compared to more potent CYP-inhibiting analogs.
- [1] BindingDB. (2025). BDBM50380521: CHEMBL2018904 - Cytochrome P450 3A4 inhibition data. University of California San Diego. View Source
- [2] Ottosen, E. R., et al. (2003). Synthesis and Structure−Activity Relationship of Aminobenzophenones. A Novel Class of p38 MAP Kinase Inhibitors with High Antiinflammatory Activity. Journal of Medicinal Chemistry, 46(26), 5651-5662. View Source
